molecular formula C14H20BrNO B14913760 n-(4-Bromobenzyl)-n,3,3-trimethylbutanamide

n-(4-Bromobenzyl)-n,3,3-trimethylbutanamide

Cat. No.: B14913760
M. Wt: 298.22 g/mol
InChI Key: BQFWMPGTHDRRBY-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide is an organic compound characterized by the presence of a bromobenzyl group attached to a trimethylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to further reactions to introduce the trimethylbutanamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromobenzyl)-N,3,3-trimethylbutanamide is unique due to its specific combination of a bromobenzyl group and a trimethylbutanamide structure

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N,3,3-trimethylbutanamide

InChI

InChI=1S/C14H20BrNO/c1-14(2,3)9-13(17)16(4)10-11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

BQFWMPGTHDRRBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

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